Methyl sorbate

Übersicht

Beschreibung

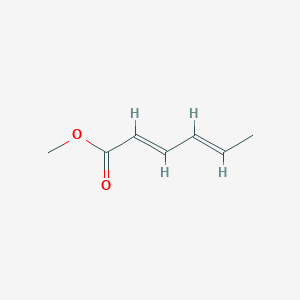

Methyl sorbate is a fatty acid ester . It is also known as Methyl (2E,4E)-hexa-2,4-dienoate . It has been used in the preservation of various food products .

Synthesis Analysis

The synthesis process and kinetics of the esterification of methanol with sorbic acid catalyzed by deep eutectic solvents (DESs) were explored in a study . A series of green DESs composed of choline chloride (ChCl) and p-toluene sulfonic acid monohydrate (PTSA) were successfully prepared .

Molecular Structure Analysis

The molecular formula of Methyl sorbate is C7H10O2 . The molecular weight is 126.15 g/mol . The structure can be represented by the SMILES string C/C=C/C=C/C(=O)OC .

Chemical Reactions Analysis

The esterification of methanol with sorbic acid catalyzed by deep eutectic solvents (DESs) was explored . The influences of the value of z (z is the molar ratio of PTSA to ChCl), catalyst loading, methanol/sorbic acid molar ratio, and temperature on the conversion of sorbic acid were evaluated .

Physical And Chemical Properties Analysis

Methyl sorbate has a refractive index of n20/D 1.503 (lit.) . Its boiling point is 180°C (lit.) , and it has a density of 0.968 g/mL at 25°C (lit.) .

Wissenschaftliche Forschungsanwendungen

Cosmetics and Skincare

Methyl sorbate: is used in the cosmetics industry due to its preservative properties. It helps in preventing the growth of bacteria, fungi, and mold, thus extending the shelf life of products . It is particularly effective in water-based products where the risk of microbial contamination is higher.

Food Preservation

In the food industry, Methyl sorbate serves as a preservative to protect food from spoilage by inhibiting the growth of molds and yeasts . It is commonly used in products like dried fruits and wines to maintain freshness and prevent fermentation.

Pharmaceutical Applications

Methyl sorbate: is utilized as a preservative in pharmaceuticals to increase the shelf life of products and prevent microbial growth. It is considered in formulations for topical, oral, transmucosal, inhalation, and otic applications .

Industrial Uses

The compound finds applications in various industrial sectors such as chemical refineries, textile industries, plastic dyeing, and paint manufacturing. It acts as a solvent or co-solvent system for poorly soluble drugs .

Medical Research

In medical research, Methyl sorbate is studied for its potential in various therapeutic applications. It is supported by institutions like the Canadian Institutes of Health Research for cutting-edge metabolomic studies .

Chemical Synthesis

Methyl sorbate: is involved in chemical synthesis processes. It is used as a reagent in the synthesis of other chemicals and is studied for its kinetics and optimization in reactions .

Environmental Applications

As a compound that can be naturally occurring, Methyl sorbate is evaluated for its environmental impact. Research includes its role in the sorption/desorption and leaching behavior of pesticides in soils .

Flavor Industry

In the flavor industry, Methyl sorbate is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is used to impart a fruity flavor profile in various food products .

Safety and Hazards

Zukünftige Richtungen

Deep Eutectic Solvents (DESs) have been used in the synthesis of Methyl sorbate, and they have shown potential for future applications in materials synthesis, as solvents for volatile organic compounds, as ingredients in pharmaceutical formulations, and as active solvents and cosolvents in organic synthesis .

Wirkmechanismus

Target of Action

The primary targets of methyl sorbate are microorganisms, particularly bacteria such as Escherichia coli . Methyl sorbate inhibits their growth, thereby acting as a preservative in various food products .

Mode of Action

It is known that it interacts with the microbial cells, leading to their inhibition .

Pharmacokinetics

As a fatty acid ester, it is likely to be metabolized in the body through standard metabolic pathways for such compounds .

Result of Action

The primary result of the action of methyl sorbate is the inhibition of microbial growth . This makes it an effective preservative in various food products, helping to extend their shelf life .

Eigenschaften

IUPAC Name |

methyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVAGQCDSHWFK-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-48-0 | |

| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862370 | |

| Record name | Methyl (E,E)-sorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to light yellow liquid; fruity, sweet, anise aroma | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Methyl sorbate | |

CAS RN |

689-89-4, 1515-80-6 | |

| Record name | Methyl sorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E,E)-sorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E,E)-hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3048615R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5 °C | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of methyl sorbate?

A1: Methyl sorbate has the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol.

Q2: What spectroscopic data is available for characterizing methyl sorbate?

A2: Methyl sorbate can be characterized using various spectroscopic techniques including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide insights into the structure and bonding of the molecule. [, , , ]

Q3: What is the significance of the (E,E) configuration in methyl sorbate?

A3: Methyl sorbate primarily exists in the (E,E) configuration, indicating that both double bonds in the molecule have a trans configuration. This configuration influences the reactivity and polymerization behavior of methyl sorbate. [, , ]

Q4: Is methyl sorbate stable under atmospheric conditions?

A4: Methyl sorbate can undergo autoxidation under atmospheric conditions, especially in the presence of light and oxygen. This reaction leads to the formation of polyperoxides, which are a new class of degradable polymers. [, ]

Q5: What are the applications of methyl sorbate-derived polyperoxides?

A5: Polyperoxides derived from methyl sorbate are being explored for applications in dismantlable adhesion. These polymers degrade upon heating or UV irradiation, leading to a significant decrease in cohesive force. [, ]

Q6: Can methyl sorbate be used as a substrate in hydrogenation reactions?

A6: Yes, methyl sorbate serves as a model substrate for studying stereoselective hydrogenation reactions. Various catalysts, including chromium hexacarbonyl [] and tricarbonylchromium anchored to polystyrene, have been investigated for this purpose. [, ]

Q7: What factors influence the selectivity of methyl sorbate hydrogenation?

A7: Factors such as the type of catalyst, solvent, reaction temperature, and pressure can significantly influence the regioselectivity and stereoselectivity of methyl sorbate hydrogenation. [, , , , ]

Q8: What are the products obtained from the hydrogenation of methyl sorbate?

A8: Depending on the catalyst and reaction conditions, hydrogenation of methyl sorbate can yield (Z)-methyl 3-hexenoate, methyl hexanoate, and (E)-methyl 2-hexenoate. [, ]

Q9: What are the different polymerization methods used for methyl sorbate?

A9: Methyl sorbate can be polymerized through various methods, including anionic polymerization [, ], radical polymerization [, ], and photopolymerization. [, ]

Q10: What is the role of Lewis acids in the polymerization of methyl sorbate?

A10: Lewis acids, such as organoaluminum compounds, play a crucial role in controlling the regioselectivity and stereoselectivity of methyl sorbate polymerization. They can promote 1,4-trans-threo-disyndiotactic polymerization. [, ]

Q11: What are the characteristics of poly(methyl sorbate) synthesized using N-heterocyclic carbenes?

A11: Poly(methyl sorbate) synthesized using N-heterocyclic carbene initiators exhibits unique properties, including cyclic structures and the ability to undergo ring-closing reactions. []

Q12: Can methyl sorbate be used as a starting material in the synthesis of other compounds?

A12: Yes, methyl sorbate serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize sugar molecules such as L-oleandrose and L-cymarose. [, , , ]

Q13: How is methyl sorbate utilized in the synthesis of fluorinated sugar derivatives?

A13: Free radical bromination followed by nucleophilic fluorination of methyl sorbate yields the 6-fluoro analogue. This compound can then undergo asymmetric dihydroxylation to produce various 6-deoxy-6-fluorosugars. []

Q14: What are some examples of reactions that methyl sorbate can undergo?

A14: Methyl sorbate can undergo various reactions, including Diels-Alder reactions [, , ], epoxidation [], and insertion reactions with organometallic complexes. [, ]

Q15: Have computational methods been employed to study methyl sorbate and its reactions?

A15: Yes, computational chemistry techniques, including semiempirical calculations and density functional theory, have been used to investigate the reactivity, conformational preferences, and reaction mechanisms involving methyl sorbate. []

Q16: Is there any information available regarding the environmental impact of methyl sorbate?

A16: While limited information is available specifically on the environmental impact of methyl sorbate, its degradation products and potential for biodegradation are active areas of research. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)